REACTION_CXSMILES
|
C[O:2][C:3](=[O:16])[CH:4]([O:14][CH3:15])[C:5]1[CH:10]=[CH:9][CH:8]=[C:7]([N+:11]([O-:13])=[O:12])[CH:6]=1.[OH-].[Na+]>O.CO>[CH3:15][O:14][CH:4]([C:5]1[CH:10]=[CH:9][CH:8]=[C:7]([N+:11]([O-:13])=[O:12])[CH:6]=1)[C:3]([OH:16])=[O:2] |f:1.2|
|
Name
|
|
Quantity
|
1.039 g
|
Type
|
reactant
|
Smiles
|
COC(C(C1=CC(=CC=C1)[N+](=O)[O-])OC)=O
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Name
|
|
Quantity
|
0.239 g
|
Type
|
reactant
|
Smiles
|
[OH-].[Na+]
|
Name
|
|
Quantity
|
0.75 mL
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Type
|
solvent
|
Smiles
|
O
|
Name
|
|
Quantity
|
10 mL
|
Type
|
solvent
|
Smiles
|
CO
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Control Type
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UNSPECIFIED
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Setpoint
|
0 °C
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Type
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CUSTOM
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Details
|
was stirred at 0° C. for 4.5 h
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Rate
|
UNSPECIFIED
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RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
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Type
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CONCENTRATION
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Details
|
The reaction mixture was then concentrated (rotavapor, high vac.)
|
Type
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ADDITION
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Details
|
The resulting solution was acidified to pH˜1 by dropwise addition of 3.0 N HCl
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Type
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EXTRACTION
|
Details
|
This was extracted with EtOAc (50 ml+25 ml)
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Type
|
DRY_WITH_MATERIAL
|
Details
|
The combined organics were dried (MgSO4)
|
Type
|
FILTRATION
|
Details
|
filtered
|
Type
|
CONCENTRATION
|
Details
|
concentrated (rotavapor)
|
Reaction Time |
4.5 h |
Name
|
|
Type
|
product
|
Smiles
|
COC(C(=O)O)C1=CC(=CC=C1)[N+](=O)[O-]
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 0.944 g | |
YIELD: CALCULATEDPERCENTYIELD | 96.9% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |